4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-3-[1-(2-phenoxyacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-19-9-7-17(8-10-19)15-27-22(24-25-23(27)29)18-11-13-26(14-12-18)21(28)16-31-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQLQIHPDNCTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a notable member of the triazole derivatives, which have been extensively studied for their diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Piperidine Moiety : A six-membered ring that enhances biological activity.
- Methoxy and Phenoxy Groups : These functional groups contribute to the compound's pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1775340-39-0 |
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties . The presence of the methoxy and phenoxy groups in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents against various bacterial strains.
Analgesic Properties
The piperidine component is associated with analgesic effects , making this compound a candidate for pain management therapies. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can influence the analgesic potency.
Anticancer Potential
Preliminary studies have indicated that triazole derivatives can inhibit cancer cell proliferation. The specific compound may demonstrate activity against certain cancer cell lines due to its ability to interfere with cellular signaling pathways involved in tumor growth.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. It is hypothesized that:
- Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, disrupting normal cellular functions.
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes by mimicking natural substrates, which may apply here as well.
Research Findings and Case Studies
Several studies have explored the biological activity of similar triazole derivatives:
- Antifungal Activity : Triazole derivatives have been reported to exhibit antifungal properties against pathogens such as Candida species. The unique structural features of this compound may provide similar effects.
- Synergistic Effects : Combinations of triazole derivatives with established chemotherapeutics (e.g., doxorubicin) have shown enhanced efficacy in cancer treatment, suggesting potential for combination therapies involving this compound.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles indicate favorable absorption and distribution characteristics, which are critical for effective therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one with structurally related triazolones and pyrazolones, emphasizing substituent effects on physicochemical and biological properties:
Key Observations:
Substituent Impact on Bioactivity: The phenoxyacetyl-piperidinyl group in the target compound likely confers selectivity for enzymes or receptors with hydrophobic binding pockets, contrasting with the piperazinyl-phenyl group in ’s compound, which is more polar and suited for serotonin receptors . Thiadiazole-containing triazolones () exhibit antimicrobial activity due to electron-deficient rings, whereas the target compound’s methoxybenzyl group may favor CNS targets .
Pharmacokinetic Properties: The 4-methoxybenzyl group increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to 4-hydroxyphenyl analogs (logP ~2.1) . Cyclopropanecarbonyl-pyrrolidinyl substituents () improve metabolic stability by resisting oxidative degradation, a feature absent in the target compound’s phenoxyacetyl group .
Synthetic Complexity: The target compound’s piperidinyl-phenoxyacetyl side chain requires multi-step synthesis (e.g., amide coupling after piperidine functionalization), contrasting with simpler alkylation steps in ’s thiadiazole derivatives .
Research Findings and Limitations
- highlights triazolones as PET imaging probes, suggesting the target compound could be radiolabeled for diagnostic applications. However, its methoxy group may complicate radiolabeling due to steric hindrance .
- reports analgesic pyrazolines, implying structural analogs of the target compound could be repurposed for pain management, though its triazolone core may reduce cyclooxygenase affinity .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this triazolone derivative?
The synthesis typically involves multi-step reactions under acidic or catalytic conditions. For example:
- Step 1 : Cyclization of hydrazine derivatives (e.g., hydrazinecarbothioamides) in acidic media to form the triazolone core .
- Step 2 : Functionalization of the piperidine moiety via phenoxyacetyl chloride under basic conditions (e.g., using triethylamine as a catalyst) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is often employed .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : and NMR in deuterated solvents (e.g., DMSO-d) confirm substituent integration and connectivity .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related triazolones .
- Elemental Analysis : Experimental vs. calculated C/H/N/O percentages validate purity (>95% threshold) .
Q. What preliminary biological assays are used to evaluate its activity?
- Enzyme Inhibition : Alpha-amylase inhibition assays (IC determination) using starch-iodine methods, with acarbose as a positive control .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical and binding properties?
- Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., alpha-amylase active sites), with binding energies ≤−7.0 kcal/mol indicating strong affinity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Curves : Validate IC consistency across replicates (e.g., ±5% error margin).
- Solvent Effects : Compare activities in polar (DMSO) vs. non-polar (DMF) solvents, as solvent polarity can alter compound aggregation .
- Example : A 2022 study found discrepancies in alpha-amylase inhibition (IC = 12.3 µM vs. 18.7 µM) due to variations in starch substrate purity .
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
- Substitution Patterns : Systematic modification of the methoxybenzyl (electron-donating) or phenoxyacetyl (steric bulk) groups.
- Key Finding : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability by reducing CYP450-mediated oxidation .
- Assays : Dose-dependent cytotoxicity (MTT assay) and ADMET profiling (e.g., hepatic microsomal stability) prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
